Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester
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Overview
Description
Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester is a chemical compound with the molecular formula C21H24F3N3O2 and a molecular weight of 407.43 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a piperazine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester typically involves the reaction of phenyl isocyanate with an appropriate amine derivative. One common method includes the use of phenyl isocyanate and 4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine to neutralize the by-products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and piperazine ring play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-phenyl-, ethyl ester: Similar in structure but lacks the trifluoromethyl group and piperazine ring.
Carbamic acid, N-[4-[[2-(dimethylamino)ethyl]methylamino]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester: Contains different substituents on the aromatic ring and a different ester group.
Uniqueness
The presence of the trifluoromethyl group and the piperazine ring in Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H24F3N3O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
phenyl N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C21H24F3N3O2/c1-2-26-10-12-27(13-11-26)15-16-8-9-17(14-19(16)21(22,23)24)25-20(28)29-18-6-4-3-5-7-18/h3-9,14H,2,10-13,15H2,1H3,(H,25,28) |
InChI Key |
SCMBKAVDEQQPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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